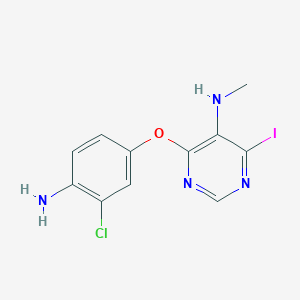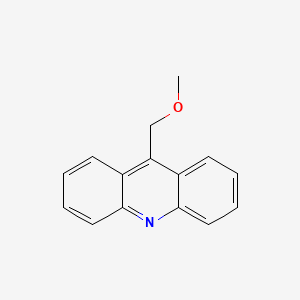
9-(Methoxymethyl)acridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(Methoxymethyl)acridine is a derivative of acridine, a heterocyclic compound containing nitrogen. Acridine derivatives are known for their broad range of pharmaceutical properties, including anti-inflammatory, anticancer, antimicrobial, antitubercular, antiparasitic, antimalarial, antiviral, and fungicidal activities . The unique physical and chemical properties of acridine derivatives make them valuable in various scientific and industrial applications.
Méthodes De Préparation
The synthesis of 9-(Methoxymethyl)acridine typically involves the reaction of acridine with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
9-(Methoxymethyl)acridine undergoes various chemical reactions, including:
Substitution: The methoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Major products formed from these reactions include various acridine derivatives with altered functional groups, which can exhibit different biological activities and properties.
Applications De Recherche Scientifique
9-(Methoxymethyl)acridine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 9-(Methoxymethyl)acridine involves its ability to intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit the activity of enzymes such as topoisomerase and telomerase, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound’s interaction with DNA and related enzymes is critical to its biological activity.
Comparaison Avec Des Composés Similaires
9-(Methoxymethyl)acridine can be compared with other acridine derivatives, such as:
9-Aminoacridine: Known for its antimicrobial properties and use as a fluorescent dye.
Amsacrine (m-AMSA): An anticancer agent that intercalates into DNA and inhibits topoisomerase II.
Triazoloacridone (C-1305): Exhibits potent anticancer activity and is under clinical investigation.
The uniqueness of this compound lies in its specific functional group, which can influence its biological activity and interactions with biomolecules. The methoxymethyl group can enhance the compound’s solubility and stability, making it a valuable derivative for various applications.
Propriétés
Numéro CAS |
62509-63-1 |
|---|---|
Formule moléculaire |
C15H13NO |
Poids moléculaire |
223.27 g/mol |
Nom IUPAC |
9-(methoxymethyl)acridine |
InChI |
InChI=1S/C15H13NO/c1-17-10-13-11-6-2-4-8-14(11)16-15-9-5-3-7-12(13)15/h2-9H,10H2,1H3 |
Clé InChI |
CUJPHEUVFNBIBD-UHFFFAOYSA-N |
SMILES canonique |
COCC1=C2C=CC=CC2=NC3=CC=CC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


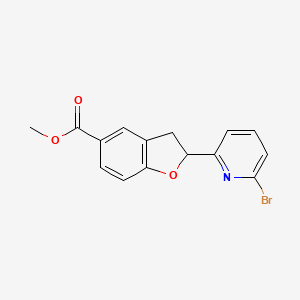
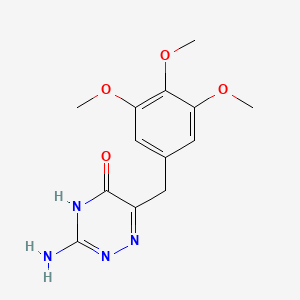
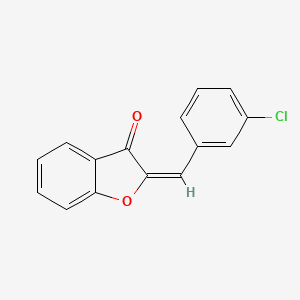
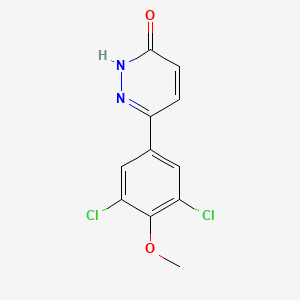

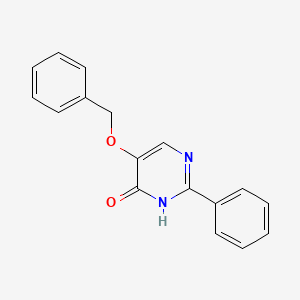


![4-Morpholinamine, N-[5-(2-pyrazinyl)-1,3,4-thiadiazol-2-yl]-](/img/structure/B12923319.png)

![N-Methyl-2-[(5-sulfanylidene-2,5-dihydro-1,2,4-thiadiazol-3-yl)sulfanyl]acetamide](/img/structure/B12923334.png)
